tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1807542-94-4
VCID: VC7099283
InChI: InChI=1S/C11H22N2O2.ClH/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H
SMILES: CC1CCC(CN1)NC(=O)OC(C)(C)C.Cl
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.77

tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride

CAS No.: 1807542-94-4

Cat. No.: VC7099283

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.77

* For research use only. Not for human or veterinary use.

tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride - 1807542-94-4

Specification

CAS No. 1807542-94-4
Molecular Formula C11H23ClN2O2
Molecular Weight 250.77
IUPAC Name tert-butyl N-(6-methylpiperidin-3-yl)carbamate;hydrochloride
Standard InChI InChI=1S/C11H22N2O2.ClH/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H
Standard InChI Key IPMUMPACLMBJGD-UHFFFAOYSA-N
SMILES CC1CCC(CN1)NC(=O)OC(C)(C)C.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring substituted with a methyl group at the 6th position and a Boc-protected carbamate moiety at the 3rd position. The hydrochloride salt introduces a chloride counterion, improving crystallinity and aqueous solubility . Key structural identifiers include:

PropertyValue
IUPAC Nametert-butyl N-(6-methylpiperidin-3-yl)carbamate; hydrochloride
Molecular FormulaC₁₁H₂₃ClN₂O₂
Molecular Weight262.77 g/mol
SMILESCC1CCC(CN1)NC(=O)OC(C)(C)C.Cl
InChIKeyIPMUMPACLMBJGD-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, with the methyl group at C6 introducing steric effects that influence reactivity .

Physicochemical Characteristics

Data from experimental analyses reveal the following properties:

ParameterValue
Purity≥95%
Storage ConditionsRoom temperature
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

The hydrochloride salt’s solubility in water (~10 mg/mL) facilitates its use in biological assays .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via carbamate formation between 6-methylpiperidin-3-amine and di-tert-butyl dicarbonate (Boc₂O), followed by hydrochloride salt formation. A representative protocol involves:

  • Amino Protection: Reacting 6-methylpiperidin-3-amine with Boc₂O in tetrahydrofuran (THF) at 0–25°C for 12 hours .

  • Salt Formation: Treating the Boc-protected intermediate with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt .

Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: THF/H₂O

  • Yield: ~90% (after purification) .

Patent-Based Methodologies

Pfizer’s patent (WO2010/016005 A1) describes the compound as a key intermediate in synthesizing kinase inhibitors, emphasizing its role in optimizing drug bioavailability . Amgen’s work (WO2012/148775 A1) highlights its utility in preparing spirocyclic compounds for protease inhibition .

Pharmacological Applications

Role in Drug Discovery

The compound’s piperidine scaffold is prevalent in bioactive molecules due to its ability to mimic peptide bonds and enhance membrane permeability. Notable applications include:

  • Kinase Inhibitors: The Boc group stabilizes the amine during functionalization of the piperidine ring, enabling the introduction of aromatic substituents critical for ATP-binding pocket interactions .

  • Protease Inhibitors: Conformational rigidity from the methyl group aids in achieving selective binding to viral proteases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator